

The Synthetic Versatility of 3-Bromo-4-pyridinecarboxaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-pyridinecarboxaldehyde

Cat. No.: B108003

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a key heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring, the aldehyde functionality, and the reactive bromine atom, make it a versatile substrate for a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of **3-Bromo-4-pyridinecarboxaldehyde**, including detailed experimental protocols for key reactions, quantitative data, and visualizations of reaction pathways to aid in the design of novel synthetic routes.

Physicochemical and Safety Data

A summary of the key physical and safety properties of **3-Bromo-4-pyridinecarboxaldehyde** is provided below. It is a yellow to light brown crystalline powder. It is soluble in many organic solvents like ethanol and dichloromethane.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ BrNO	
Molecular Weight	186.01 g/mol	
Melting Point	81-82 °C	
CAS Number	70201-43-3	
Appearance	Light yellow to light brown crystalline powder	

Safety Information: **3-Bromo-4-pyridinecarboxaldehyde** is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, goggles, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

Core Reactivity Profile

The reactivity of **3-Bromo-4-pyridinecarboxaldehyde** is dominated by three main features: the aldehyde group, the carbon-bromine bond, and the pyridine ring itself. This allows for a diverse range of transformations, making it a valuable intermediate in the synthesis of complex molecules.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for various synthetic manipulations, including oxidation, reduction, and carbon-carbon bond formation.

1. Oxidation to Carboxylic Acid:

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-bromoisonicotinic acid, a valuable intermediate in its own right.

Oxidizing Agent	Solvent	Temperature	Time	Yield
Potassium Permanganate (KMnO ₄)	Water/Pyridine	Reflux	4h	Moderate to High
Jones Reagent (CrO ₃ /H ₂ SO ₄)	Acetone	0 °C to RT	1-2h	High
Silver(I) Oxide (Ag ₂ O)	aq. NaOH/Ethanol	RT	12h	High

Experimental Protocol: Oxidation with Potassium Permanganate

- Dissolve **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in a mixture of pyridine and water (1:1).
- Heat the solution to reflux.
- Add potassium permanganate (2.0 eq) portion-wise over 1 hour.
- Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and filter off the manganese dioxide.
- Wash the filter cake with hot water.
- Acidify the combined filtrate with concentrated HCl to pH 3-4 to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to afford 3-bromoisonicotinic acid.

2. Reduction to Alcohol:

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-bromopyridin-4-yl)methanol, using mild reducing agents.

Reducing Agent	Solvent	Temperature	Time	Yield
Sodium Borohydride (NaBH ₄)	Methanol/Ethanol	0 °C to RT	1-2h	>90%
Lithium Aluminum Hydride (LiAlH ₄)	THF/Diethyl ether	0 °C	30 min	High

Experimental Protocol: Reduction with Sodium Borohydride

- Dissolve **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in methanol at 0 °C.
- Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at room temperature for 1-2 hours until completion (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (3-bromopyridin-4-yl)methanol.

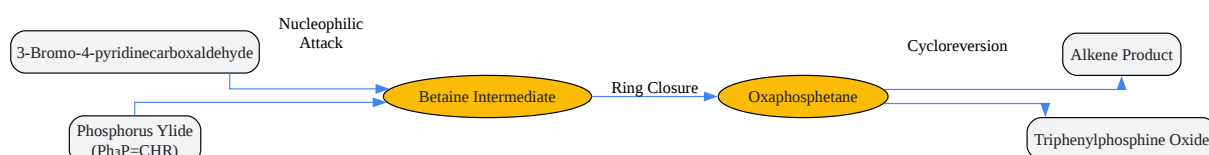
3. Wittig Reaction:

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene with a defined double bond position.

Phosphorus Ylide	Base	Solvent	Temperature	Yield
$\text{Ph}_3\text{P}=\text{CH}_2$	n-BuLi	THF	-78 °C to RT	Good
$\text{Ph}_3\text{P}=\text{CHCO}_2\text{Et}$	NaH	THF/DMF	RT to 60 °C	High

Experimental Protocol: Wittig Olefination

- To a stirred suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.
- Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.
- Cool the solution back to -78 °C and add a solution of **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in anhydrous THF.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with ethyl acetate, dry the organic layer, and concentrate.
- Purify the crude product by column chromatography on silica gel.



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Caption: The Wittig reaction mechanism.

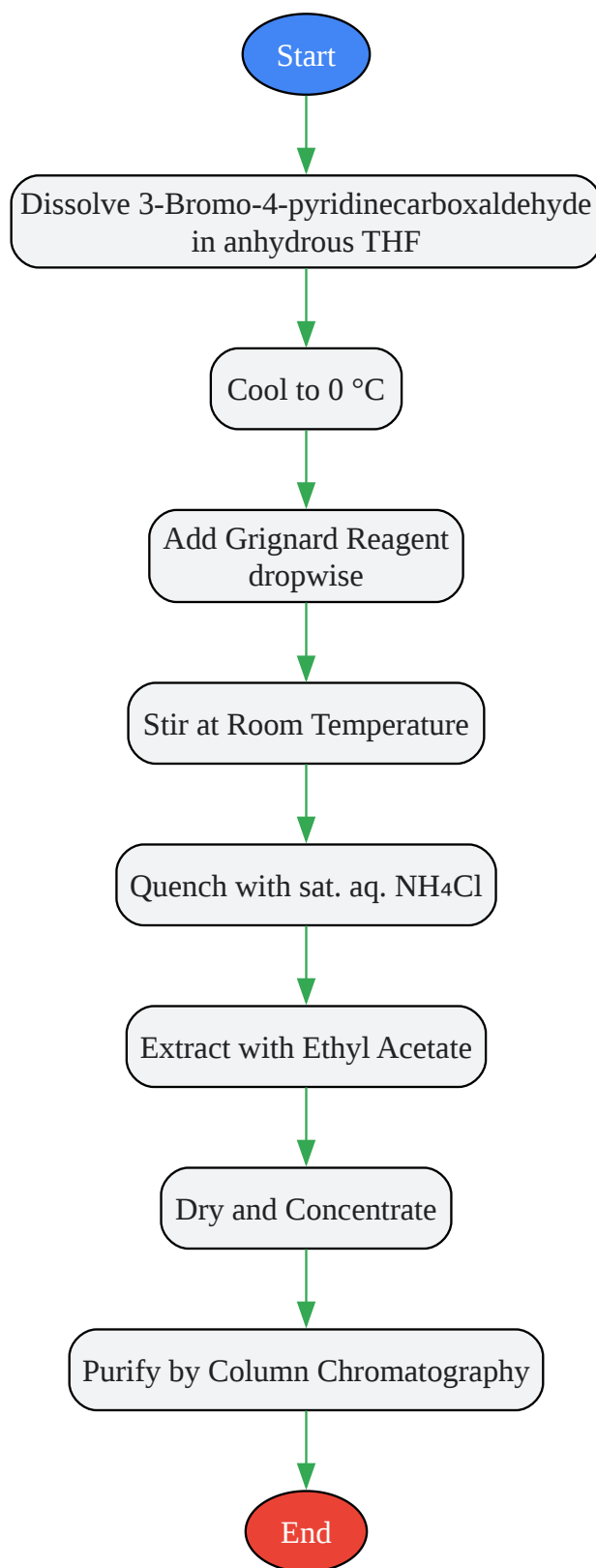
4. Grignard and Organolithium Addition:

Carbon nucleophiles, such as Grignard reagents and organolithiums, readily add to the carbonyl group to form secondary alcohols.

Nucleophile	Solvent	Temperature	Yield
MeMgBr	THF/Diethyl ether	0 °C to RT	High
PhLi	Diethyl ether	-78 °C to RT	High

Experimental Protocol: Grignard Addition

- To a solution of **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in anhydrous THF at 0 °C, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.
- Stir the reaction at room temperature for 2-4 hours.
- Quench the reaction carefully with saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
- Purify the resulting secondary alcohol by column chromatography.



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Caption: Experimental workflow for a Grignard reaction.

Reactions at the Carbon-Bromine Bond

The C-Br bond on the pyridine ring is an excellent site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

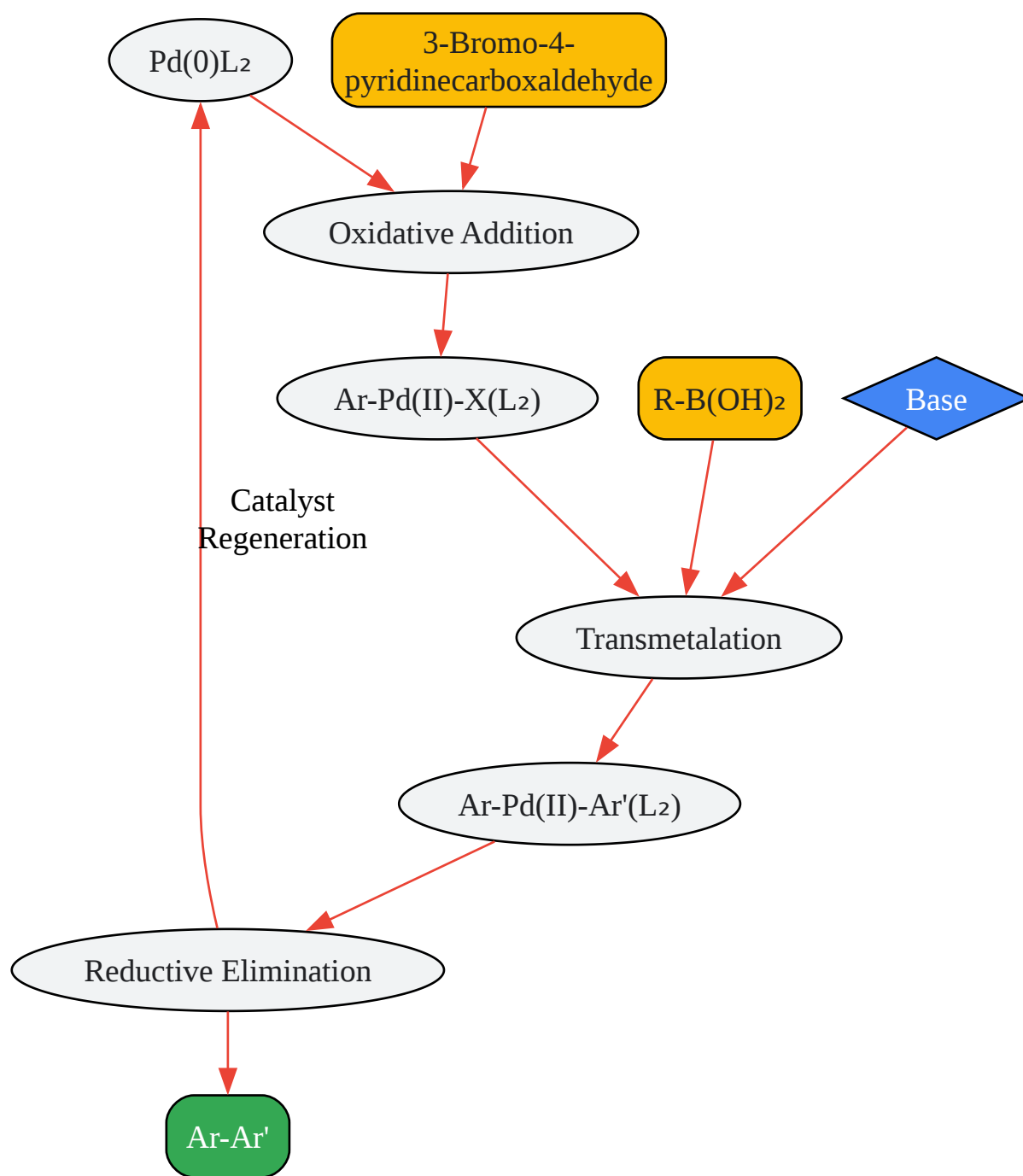
1. Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction couples **3-Bromo-4-pyridinecarboxaldehyde** with boronic acids or their esters to form biaryl compounds.

Boronic Acid	Catalyst	Ligand	Base	Solvent	Temp.	Yield
Phenylboronic acid	Pd(OAc) ₂	PPh ₃	K ₂ CO ₃	Toluene/H ₂ O	100 °C	Good
4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄	-	Na ₂ CO ₃	Dioxane/H ₂ O	90 °C	High

Experimental Protocol: Suzuki-Miyaura Coupling

- In a flask, combine **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
- Heat the reaction mixture at 100 °C for 12-24 hours.
- Cool to room temperature, dilute with water, and extract with ethyl acetate.
- Dry the organic layer, concentrate, and purify by column chromatography.



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

2. Sonogashira Coupling:

This reaction facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Alkyne	Pd Catalyst	Cu co-catalyst	Base	Solvent	Temp.	Yield
Phenylacetylene	$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$	CuI	Et_3N	THF	RT	High
Trimethylsilylacetylene	$\text{Pd}(\text{PPh}_3)_4$	CuI	i-Pr ₂ NH	Toluene	50 °C	Good

Experimental Protocol: Sonogashira Coupling

- To a solution of **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02 eq), copper(I) iodide (0.04 eq), and an amine base (e.g., triethylamine, 2.0 eq).
- Degas the mixture with an inert gas.
- Add the terminal alkyne (1.2 eq) and stir at room temperature until the reaction is complete.
- Dilute with an organic solvent and filter through celite.
- Wash the filtrate with saturated aqueous NH_4Cl , then brine.
- Dry the organic layer, concentrate, and purify by chromatography.

3. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling **3-Bromo-4-pyridinecarboxaldehyde** with primary or secondary amines.

Amine	Pd Catalyst	Ligand	Base	Solvent	Temp.	Yield
Aniline	$\text{Pd}_2(\text{dba})_3$	BINAP	NaOt-Bu	Toluene	80 °C	Good
Morpholine	$\text{Pd}(\text{OAc})_2$	XPhos	K_3PO_4	Dioxane	100 °C	High

Experimental Protocol: Buchwald-Hartwig Amination

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.01 eq), ligand (e.g., BINAP, 0.02 eq), and base (e.g., NaOt-Bu, 1.4 eq).
- Add **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) and the amine (1.2 eq).
- Add anhydrous toluene and seal the tube.
- Heat the reaction mixture at 80-100 °C for 12-24 hours.
- Cool to room temperature, dilute with ether, and filter through celite.
- Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

3-Bromo-4-pyridinecarboxaldehyde is a highly versatile and valuable building block for organic synthesis. The presence of three distinct reactive sites allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The reactions outlined in this guide, including manipulations of the aldehyde group and cross-coupling reactions at the C-Br bond, demonstrate the significant potential of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The provided protocols and data serve as a practical resource for researchers aiming to incorporate this versatile intermediate into their synthetic strategies.

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